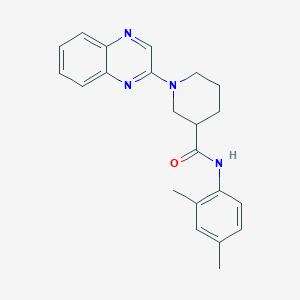

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

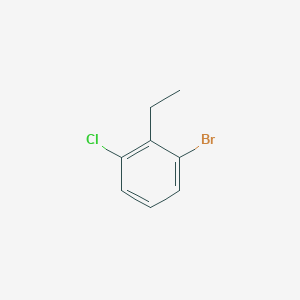

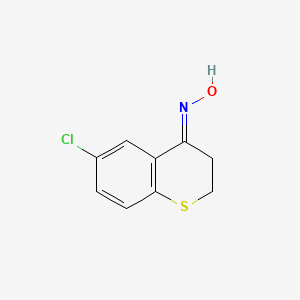

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide , commonly referred to as DQP , is a synthetic organic compound. Its chemical structure combines a quinoxaline ring system with a piperidine moiety, resulting in a unique pharmacophore. DQP has drawn attention due to its potential biological activities, including interactions with receptors and enzymes.

Synthesis Analysis

The synthesis of DQP involves several steps, starting from commercially available precursors. One common approach is the condensation of 2,4-dimethylphenylamine with quinoxaline-2-carboxylic acid, followed by cyclization with piperidine-3-carboxylic acid. The reaction conditions, reagents, and purification methods significantly impact the yield and purity of DQP.

Molecular Structure Analysis

DQP’s molecular formula is C~24~H~23~N~3~O , and its structure consists of the following components:

- Quinoxaline Ring : The quinoxaline core provides aromaticity and contributes to DQP’s overall stability.

- Piperidine Ring : The piperidine ring confers flexibility and influences its interactions with biological targets.

- Carboxamide Group : The carboxamide functional group plays a crucial role in hydrogen bonding and receptor binding.

Chemical Reactions Analysis

DQP exhibits limited reactivity under standard conditions. However, it can undergo hydrolysis in acidic or basic environments, leading to the cleavage of the amide bond. Additionally, DQP may participate in redox reactions, forming various oxidation states.

Physical And Chemical Properties Analysis

- Melting Point : DQP typically melts around 150-160°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like chloroform, methanol, and dimethyl sulfoxide (DMSO).

- Stability : DQP is relatively stable under ambient conditions but may degrade upon exposure to light or heat.

Safety And Hazards

- Toxicity : Limited toxicity data are available. However, handling DQP should follow standard laboratory safety protocols.

- Environmental Impact : Assessing DQP’s environmental fate and potential ecological effects is essential.

Orientations Futures

Research on DQP should focus on:

- Biological Targets : Identify specific receptors or enzymes interacting with DQP.

- Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.

- Therapeutic Applications : Explore DQP’s potential as an anticancer, antimicrobial, or neuroactive agent.

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-15-9-10-18(16(2)12-15)25-22(27)17-6-5-11-26(14-17)21-13-23-19-7-3-4-8-20(19)24-21/h3-4,7-10,12-13,17H,5-6,11,14H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCPIKZATCIMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)

![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)

![N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2588518.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2588527.png)